molecular formula C13H12D6ClNO2 B602591 Bupropion morpholinol D6 CAS No. 1216893-18-3

Bupropion morpholinol D6

Cat. No. B602591
M. Wt: 261.78
InChI Key:
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Description

Bupropion morpholinol D6 is the labelled analogue of Hydroxy Bupropion . Hydroxy Bupropion is a metabolite of Bupropion, an antidepressant .

Scientific Research Applications

  • Metabolic and Pharmacokinetic Studies

    • Bupropion is metabolized into several major metabolites, including the morpholinol metabolite. A study investigated its disposition in subjects with alcoholic liver disease, noting the significant prolongation of the elimination half-life of the morpholinol metabolite in these subjects (DeVane et al., 1990).
  • Interaction with Monoamine Transporters and Nicotinic Receptors

    • Research has shown that hydroxybupropion, a major metabolite of bupropion, affects monoamine transporters and nicotinic acetylcholine receptor (nAChR) subtypes. This could contribute to bupropion's antidepressant and smoking-cessation properties (Damaj et al., 2004).
  • Binding Sites in Nicotinic Acetylcholine Receptor

    • Bupropion acts as a noncompetitive antagonist of nAChRs, with studies identifying specific binding sites within the receptor's transmembrane domain. This includes a high affinity site in the middle of the ion channel and another site near the extracellular end of αM1 (Pandhare et al., 2012).
  • Modulation of GABAA Receptor Function

    • Bupropion demonstrates complex modulation of GABAA α1β2γ2 receptor function, showing characteristics similar to some general anesthetics. This interaction with the GABAA receptor has not been fully explored but could be significant in understanding bupropion's pharmacological effects (Thompson et al., 2015).
  • Impact on Reward Anticipation and Neural Response

    • A study on the effects of bupropion on neural response to non-drug reward stimuli, particularly in the nucleus accumbens, provided insights into its potential to treat patients with reward processing dysfunction. This aspect could be critical in understanding its therapeutic efficacy in conditions like depression and smoking cessation (Ikeda et al., 2019).
  • Influence on Serotonin and Norepinephrine Neuron Activity

    • Studies have shown that sustained administration of bupropion alters the neuronal activity of serotonin and norepinephrine neurons, but not dopamine neurons, in the rat brain. This could be crucial for understanding its mechanism of action in treating depression (Mansari et al., 2008).
  • Effects on Methamphetamine-Induced Subjective Effects and Craving

    • Bupropion has been studied for its impact on reducing methamphetamine-induced subjective effects and cue-induced craving, indicating its potential as a treatment for methamphetamine dependence (Newton et al., 2006).
  • Occupancy of the Dopamine Transporter During Treatment

    • Research on bupropion's occupancy of the dopamine transporter (DAT) during clinical treatment of patients with depression revealed that its occupancy is low, suggesting the involvement of other mechanisms in its therapeutic action (Meyer et al., 2002).

Safety And Hazards

Bupropion morpholinol D6 should be handled with care to avoid dust formation . It should not be ingested or inhaled, and contact with skin and eyes should be avoided . In case of accidental exposure, appropriate first aid measures should be taken .

properties

IUPAC Name

2-(3-chlorophenyl)-3-methyl-5,5-bis(trideuteriomethyl)morpholin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOBKSKAZMVBHT-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1(COC(C(N1)C)(C2=CC(=CC=C2)Cl)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bupropion morpholinol D6

CAS RN

1216893-18-3
Record name 2-(3-chlorophenyl)-3-methyl-5,5-bis(trideuteriomethyl)morpholin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

(+/−)-(2R*,3R*)-2-(3-chlorophenyl)-3,5,5-tiimethyl-2-morpholinol hydrochloride may be converted back to its free base by the following process. A 3.0 g sample of (+/−)-(2R*,3R*)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol hydrochloride was dissolved in water (100 mL) and diethyl ether was added (200 mL). The mixture was chilled in an ice bath and the pH was adjusted to>10 with 1.0N aqueous sodium hydroxide. After stirring for 30 min., the phases were separated and the aqueous phase was extracted with diethyl ether. The combined diethyl ether extracts were dried (Na2SO4) and concentrated in vacuo to give 2.6 g of (+/−)-(2R*, 3R*)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol as a white solid. This was used without further purification for the chiral chromatography described below.
[Compound]
Name
(+/−)-(2R*,3R*)-2-(3-chlorophenyl)-3,5,5-tiimethyl-2-morpholinol hydrochloride
Quantity
0 (± 1) mol
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Reaction Step One
Name
(+/−)-(2R*,3R*)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol hydrochloride
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0 (± 1) mol
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reactant
Reaction Step Two
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100 mL
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Synthesis routes and methods II

Procedure details

To a solution of 3′-chloro-2-bromo-propiophenone (61.2 g, 247 mmol) in acetonitrile (752 mL) was added 2-amino-2-methyl-1-propanol (56.5 g, 630 mmol). The reaction mixture was allowed to reflux for 8 hours, then slowly cooled to room temperature. The solution was concentrated in vacuo to provide a yellow solid. The crude material was dissolved in 600 mL of ethyl acetate and washed with water (300 mL×2). The ethyl acetate layer was dried (MgSO4), filtered, and concentrated in vacuo to give the product in 90% yield. 1H NMR (CDCl3) δ0.82 (d, J=6.6 Hz, 3H), 1.07 (s, 3H), 1.39 (s, 3H), 3.19 (q, J=6.5 Hz, 1H), 3.42 (d, J=11.2 Hz, 1H), 3.83 (d, J=11.2 Hz, 2H), 7.2-7.65 (m, 4H).
Quantity
61.2 g
Type
reactant
Reaction Step One
Quantity
56.5 g
Type
reactant
Reaction Step One
Quantity
752 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
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Reaction Step Two
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600 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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